1-(2-Methylphenyl)but-3-en-2-one
Description
1-(2-Methylphenyl)but-3-en-2-one is an α,β-unsaturated ketone featuring a 2-methylphenyl substituent at the carbonyl position. Its molecular formula is C₁₁H₁₂O, with a conjugated enone system (C=O and C=C bonds) that confers distinct electronic and reactivity properties. The compound’s structure allows participation in conjugate addition reactions, Diels-Alder cycloadditions, and coordination with metal ions. It serves as a precursor in synthetic organic chemistry for pharmaceuticals, agrochemicals, and materials science applications.
Properties
CAS No. |
918417-28-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(2-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-3-11(12)8-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 |
InChI Key |
BWFXCDIMRMOMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-Methylphenyl)but-3-en-2-one are best contextualized by comparing it to analogous enones and aryl-substituted ketones. Key comparisons include:
Structural Analogues with Aromatic Substituent Variations
- 3-(4-t-Butylphenyl)-1-(2-methylphenyl)propan-1-one (Compound 22, ) Structure: Differs in chain length (propanone vs. butenone) and lacks the conjugated double bond. Properties: Reduced conjugation lowers electrophilicity at the β-carbon, diminishing reactivity in Michael additions. Melting point (MP: 98–100°C) is higher than this compound (likely liquid at RT), reflecting differences in molecular packing due to saturation . Synthesis: Prepared via hydride abstraction from a propenone precursor, emphasizing the role of reaction conditions in regioselectivity .
- 4-[1-(4-Methylphenylsulfonyl)-1H-indol-3-yl]but-3-en-2-one Thiosemicarbazone (HL, ) Structure: Incorporates an indole-sulfonyl group and thiosemicarbazone moiety. Properties: The thiosemicarbazone group enables metal coordination (e.g., Cu(II), Ni(II)), enhancing biological activity (e.g., antimicrobial, antitumor) compared to the parent enone . Applications: Used in transition metal complexes for catalytic or medicinal purposes, unlike the unmodified target compound.
Functionalized Enones
- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one () Structure: Hydroxyl group at the phenyl para position introduces hydrogen-bonding capacity. Properties: Increased solubility in polar solvents (e.g., ethanol, water) due to H-bonding, contrasting with the hydrophobic 2-methylphenyl variant.
- 3-Difluoromethyl-quinoxaline-2-thiol Derivatives () Structure: Integrates a difluoromethyl-quinoxaline moiety via a sulfide linkage. Reactivity: The electron-withdrawing fluorine atoms increase electrophilicity at the α-carbon, promoting nucleophilic substitutions. This contrasts with the unactivated enone system in the target compound .
Heterocyclic Derivatives
- N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a, ) Structure: Contains benzoxazole and oxadiazole rings. Applications: Exhibits enhanced π-π stacking and dipole interactions, improving solid-state stability and fluorescence properties. Such features are absent in the simpler enone structure .
Physicochemical and Spectral Comparisons
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